ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a cyclopropylcarbonylamino group, a methoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Introduction of the Cyclopropylcarbonylamino Group: This step involves the acylation of the thiophene ring with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate
- Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxylate
Uniqueness
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21NO4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO4S/c1-4-24-19(22)16-15(12-7-9-14(23-3)10-8-12)11(2)25-18(16)20-17(21)13-5-6-13/h7-10,13H,4-6H2,1-3H3,(H,20,21) |
InChI Key |
VBDQRQOOUNHOGM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3CC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3CC3 |
Origin of Product |
United States |
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